N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide
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Overview
Description
N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide is an organic compound with the molecular formula C12H17NO3S and a molecular weight of 255.336 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group connected to an amine group . Sulfonamides are known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of 3-cyclopropoxy-2-ethylphenylamine with methanesulfonyl chloride in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction can be represented as follows:
3-Cyclopropoxy-2-ethylphenylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the sulfonamide group itself is relatively unreactive.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can modify the functional groups attached to the sulfonamide moiety.
Scientific Research Applications
N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist of certain receptors or enzymes, thereby modulating their activity . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with the formula CH3SO2NH2.
N-(2-Phenylethyl)methanesulfonamide: Another sulfonamide derivative with a phenylethyl group.
Uniqueness
N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy and ethyl groups attached to the phenyl ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other sulfonamide compounds .
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-2-ethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-3-10-11(13-17(2,14)15)5-4-6-12(10)16-9-7-8-9/h4-6,9,13H,3,7-8H2,1-2H3 |
InChI Key |
XBAALTBGYDPCHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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